2-Chloro-3,5-dinitropyridine

Catalog No.
S1532453
CAS No.
2578-45-2
M.F
C5H2ClN3O4
M. Wt
203.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3,5-dinitropyridine

CAS Number

2578-45-2

Product Name

2-Chloro-3,5-dinitropyridine

IUPAC Name

2-chloro-3,5-dinitropyridine

Molecular Formula

C5H2ClN3O4

Molecular Weight

203.54 g/mol

InChI

InChI=1S/C5H2ClN3O4/c6-5-4(9(12)13)1-3(2-7-5)8(10)11/h1-2H

InChI Key

QLHVJBXAQWPEDI-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1[N+](=O)[O-])Cl)[N+](=O)[O-]

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])Cl)[N+](=O)[O-]

Fluorescent Probe for Biothiols Detection

Charge Transfer Complexes

Laboratory Chemicals

Rapid Detection of H2S

2-Chloro-3,5-dinitropyridine is an organic compound with the molecular formula C5H2ClN3O4C_5H_2ClN_3O_4 and a molecular weight of 203.54 g/mol. It features a pyridine ring substituted with two nitro groups at the 3 and 5 positions and a chlorine atom at the 2 position. This compound is characterized by its high reactivity due to the electron-withdrawing nature of the nitro and chloro substituents, which enhance its electrophilic character in various

2-Cl-3,5-DNP itself likely doesn't have a specific mechanism of action in biological systems. Its significance lies in its role as a precursor for the synthesis of other heterocyclic compounds, which might have diverse biological activities depending on their structure.

As with most nitroaromatic compounds, 2-Cl-3,5-DNP is likely to be toxic. Specific data on its toxicity is limited, but it's advisable to handle it with caution following standard laboratory safety protocols for hazardous chemicals. Here are some general safety considerations:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood to avoid inhalation.
  • Avoid contact with skin and eyes.
  • Store the compound in a cool, dry place in a tightly sealed container.
  • Dispose of waste according to local regulations for hazardous materials.
, particularly nucleophilic aromatic substitutions. For instance, it reacts with meta- and para-substituted anilines to form 2-anilino-3,5-dinitropyridine derivatives. The kinetics of these reactions have been studied extensively, revealing insights into the influence of substituents on reaction rates and mechanisms . Additionally, it can undergo amination reactions, forming carbon-heteroatom bonds, which are essential in synthesizing various heterocyclic compounds .

The synthesis of 2-chloro-3,5-dinitropyridine can be achieved through various methods:

  • Nitration of Pyridine: Starting from pyridine, chlorination followed by nitration can yield the desired compound.
  • Electrophilic Substitution: Utilizing chlorinating agents like thionyl chloride or phosphorus pentachloride in conjunction with dinitration processes.
  • Reactions with Nitro Compounds: Direct reactions involving nitro compounds under controlled conditions can also be employed to synthesize this compound.

Each method requires careful control of reaction conditions to ensure high yields and purity .

2-Chloro-3,5-dinitropyridine has several applications:

  • Pharmaceutical Development: Its ability to act as a building block for more complex molecules makes it valuable in drug synthesis.
  • Agricultural Chemicals: It may serve as an intermediate in the production of agrochemicals.
  • Research: It is often used in studies involving nucleophilic aromatic substitution mechanisms and enzyme inhibition assays due to its unique reactivity profile .

Studies have explored the interactions of 2-chloro-3,5-dinitropyridine with various nucleophiles and electrophiles. These interactions are crucial for understanding its reactivity and potential applications in medicinal chemistry. The compound's interactions have been shown to vary significantly based on the nature of the substituents on the reacting partners, influencing both reaction rates and product distributions .

Several compounds share structural similarities with 2-chloro-3,5-dinitropyridine. Here are some notable examples:

Compound NameSimilarity IndexKey Features
2-Chloro-5-fluoro-3-nitropyridin-4-amine0.80Fluorine substitution enhances reactivity
2-Chloro-5-fluoro-3-nitropyridine0.77Similar structure but different halogen
2-Chloro-6-fluoro-3-nitropyridine0.76Different position of fluorine affects properties
2-Chloro-4-methyl-3-nitropyridine0.82Methyl group alters electronic properties
6-Chloro-2-methyl-3-nitropyridine0.83Positioning of chlorine affects biological activity

The uniqueness of 2-chloro-3,5-dinitropyridine lies in its specific substitution pattern that allows for selective reactivity while maintaining stability under various conditions. Its distinct combination of functional groups makes it a versatile intermediate in synthetic chemistry compared to its analogs .

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (96.3%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (14.81%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (14.81%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

2578-45-2

Wikipedia

Pyridine, 2-chloro-3,5-dinitro-

General Manufacturing Information

Pyridine, 2-chloro-3,5-dinitro-: ACTIVE

Dates

Modify: 2023-08-15

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